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Valine, 3,3'-dithiobis[N-acetyl-

Cat. No.: B12336660
CAS No.: 174292-09-2
M. Wt: 380.5 g/mol
InChI Key: TYARMXWNXXYBMN-NXEZZACHSA-N
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Description

Contextualizing N-Acetylated Amino Acid Derivatives in Biochemical Research

N-acetylation is a widespread and crucial post-translational modification of proteins in eukaryotes, affecting approximately 85% of all human proteins. wikipedia.org This process, involving the transfer of an acetyl group to the nitrogen atom of an amino group, is catalyzed by N-acetyltransferases (NATs). nih.gov N-acetylated amino acids (NAAAs) can also be generated through the breakdown of N-acetylated proteins or by the direct acetylation of free amino acids. wikipedia.org

From a research perspective, N-acetylation can significantly alter the properties of amino acids and the peptides or proteins they constitute. This modification can protect proteins from degradation, influence their folding, stability, and localization, and modulate protein-protein interactions. nih.gov In the context of individual amino acid derivatives, N-acetylation can impact their solubility, bioavailability, and biological activity, making them valuable tools in pharmaceutical and biochemical research. ontosight.ai For instance, N-acetylcysteine (NAC), a derivative of cysteine, is a well-known antioxidant and mucolytic agent. nih.gov The presence of the N-acetyl group in Valine, 3,3'-dithiobis[N-acetyl- likely influences its stability and how it interacts within a biological milieu.

Significance of Disulfide Bonds in Biological and Synthetic Systems

Disulfide bonds are covalent linkages formed between the thiol groups of two cysteine residues. nih.gov These bonds are fundamental to the structure and function of many proteins, particularly those destined for the extracellular environment. lgcstandards.comlgcstandards.com By creating strong cross-links within or between polypeptide chains, disulfide bonds play a critical role in stabilizing the three-dimensional structure of proteins, thereby maintaining their proper conformation and biological activity. nih.govlgcstandards.comdrugbank.com

The role of disulfide bonds extends beyond structural stabilization. They are also involved in redox regulation, where the reversible formation and breakage of these bonds can act as a switch to control protein function in response to the cellular redox environment. lgcstandards.com This dynamic nature is crucial in various cellular processes, including enzyme catalysis and signal transduction. lgcstandards.comsigmaaldrich.com In synthetic compounds like Valine, 3,3'-dithiobis[N-acetyl-, the disulfide bridge creates a dimeric structure, which could be designed to be cleaved under specific reductive conditions, potentially releasing the monomeric N-acetyl-valine units for targeted effects.

Overview of Valine Metabolism and its Derivatives

Valine is one of the three branched-chain amino acids (BCAAs), which are essential amino acids for humans and must be obtained from the diet. ontosight.ai It plays a vital role in protein synthesis, muscle growth, tissue repair, and energy production. ontosight.aihmdb.ca The catabolism of valine, primarily occurring in muscle and liver tissue, involves a series of enzymatic steps that ultimately convert it into succinyl-CoA, an intermediate of the citric acid cycle. hmdb.cascbt.com

Various derivatives of valine exist, both naturally and synthetically. N-acetylvaline is a known metabolite found in humans. Other derivatives are explored for their potential therapeutic applications. For example, modifications to the valine structure can enhance its properties for use in drug design. ontosight.ai The compound Valine, 3,3'-dithiobis[N-acetyl- represents a synthetic derivative where the core valine structure has been modified by both N-acetylation and the introduction of a disulfide linkage, suggesting a molecule designed for specific research or therapeutic purposes that leverage these chemical modifications.

Detailed Research Findings

While direct and extensive research on "Valine, 3,3'-dithiobis[N-acetyl-" is not widely available in public literature, we can infer its potential characteristics and areas of interest based on related compounds. The table below presents data on structurally similar molecules.

Interactive Data Table of Related Valine Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Structural Features
N-Acetyl-DL-valine3067-19-4C7H13NO3159.18Single valine with N-acetyl group scbt.com
3,3'-Dithiobis-L-valine113626-33-8C10H20N2O4S2296.41Two L-valine units linked by a disulfide bond drugbank.comsigmaaldrich.com
3,3'-Trithiobis-D-valine22801-32-7C10H20N2O4S3328.5Two D-valine units linked by a trisulfide bond lgcstandards.com

Based on the structure of "Valine, 3,3'-dithiobis[N-acetyl-", we can anticipate the following properties and research interests:

Anticipated Properties and Research Focus for Valine, 3,3'-dithiobis[N-acetyl-

Property/Area of InterestRationale based on Structural Components
Redox Activity The presence of a disulfide bond suggests the molecule could participate in redox reactions, potentially being cleaved into its monomeric N-acetyl-valine components under reducing conditions.
Increased Stability The N-acetyl groups may confer increased stability against enzymatic degradation compared to the non-acetylated form.
Pro-drug Potential The dimeric structure could act as a pro-drug, releasing the bioactive monomeric units upon cleavage of the disulfide bond in a specific biological environment.
Biochemical Probe It could be used as a chemical probe to study processes involving disulfide bond cleavage or the effects of N-acetylated amino acids.

Further experimental investigation is necessary to fully characterize the chemical, physical, and biological properties of Valine, 3,3'-dithiobis[N-acetyl- and to validate its potential applications in biochemical and pharmaceutical research.

Compound Index

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H24N2O6S2 B12336660 Valine, 3,3'-dithiobis[N-acetyl- CAS No. 174292-09-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

174292-09-2

Molecular Formula

C14H24N2O6S2

Molecular Weight

380.5 g/mol

IUPAC Name

(2R)-2-acetamido-3-[[(1R)-1-acetamido-1-carboxy-2-methylpropan-2-yl]disulfanyl]-3-methylbutanoic acid

InChI

InChI=1S/C14H24N2O6S2/c1-7(17)15-9(11(19)20)13(3,4)23-24-14(5,6)10(12(21)22)16-8(2)18/h9-10H,1-6H3,(H,15,17)(H,16,18)(H,19,20)(H,21,22)/t9-,10-/m1/s1

InChI Key

TYARMXWNXXYBMN-NXEZZACHSA-N

Isomeric SMILES

CC(=O)N[C@H](C(=O)O)C(C)(C)SSC(C)(C)[C@@H](C(=O)O)NC(=O)C

Canonical SMILES

CC(=O)NC(C(=O)O)C(C)(C)SSC(C)(C)C(C(=O)O)NC(=O)C

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of N-Acetylated Amino Acid Derivatives

Direct N-Acetylation Approaches

Direct N-acetylation is a widely employed method for modifying the amino group of amino acids. A common and effective approach involves the use of acetic anhydride (B1165640) as the acetylating agent. researchgate.netyoutube.com The reaction is often performed in the presence of a base, such as pyridine (B92270) or sodium bicarbonate, to neutralize the acetic acid byproduct and facilitate the reaction by ensuring the amino group is deprotonated and thus more nucleophilic. researchgate.net For instance, N-acetyl-D-penicillamine can be synthesized by dissolving D-penicillamine in pyridine, cooling the solution, and then adding acetic anhydride. This method has been shown to achieve high acetylation efficiency, often exceeding 95%.

The reaction conditions can be optimized to ensure selectivity, especially when other reactive functional groups are present. For example, controlling the amount of acetic anhydride and performing the reaction at a low temperature (e.g., 0°C) can allow for the preferential acetylation of the α-amino group over other nucleophilic side chains, such as the ε-amino group of lysine. nih.gov Alternative, milder reagents like N-acetyl-imidazole can also be used. More recently, novel methods have been developed, such as using malonic acid as a precursor in solid-phase synthesis, which generates a reactive ketene (B1206846) intermediate for efficient acetylation. rsc.org

Table 1: Comparison of Direct N-Acetylation Methods

Method Acetylating Agent Solvent/Base Typical Yield Key Features
Acetic Anhydride Acetic Anhydride Pyridine 85-90% High efficiency, requires base to neutralize acid byproduct.
Acetic Anhydride Acetic Anhydride Aqueous NaHCO₃ Good Eco-friendly, works well for amine hydrochlorides. researchgate.netresearchgate.net
Solid-Phase Malonic Acid N/A High Proceeds via a reactive ketene intermediate. rsc.org
Flow Chemistry Acetonitrile (B52724) Alumina (catalyst) Good Sustainable, uses a milder and safer reagent. nih.gov

Synthesis via Proteolytic Degradation Pathways

While less common for targeted synthesis, N-acetylated amino acids can be products of protein and peptide metabolism. The body utilizes transferase enzymes to catalyze the acetyl-CoA-dependent formation of various N-acetylated amino acids. nih.gov Conversely, the breakdown of proteins, or proteolysis, can yield N-acetylated fragments if the parent protein was N-terminally acetylated. Enzymes known as aminoacylases are involved in the catabolism of N-acylated amino acid conjugates. mdpi.com In some metabolic disorders, such as maple syrup urine disease (MSUD), non-enzymatic formation of N-acetylated amino acid conjugates has also been observed, arising from the reaction of 2-keto acids and ammonia. mdpi.com

Efficient Synthesis of Related Peptidomimetics Utilizing Amino Acid Esters

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties like enhanced stability and better absorption rates. electronicsandbooks.comnih.gov The synthesis of these molecules often begins with amino acid esters, which serve as versatile building blocks. The ester group protects the carboxylic acid terminus, allowing for selective modification of the N-terminal amino group. electronicsandbooks.com

N-alkylation, including methylation, is a common modification in peptidomimetic design that can improve metabolic stability. nih.gov The synthesis of N-acetylated amino acid esters is a key step in creating certain peptidomimetics. A general strategy involves the ring-opening of N-acylisatins with amino acid esters, which has proven to be an efficient route to a variety of glyoxylamide peptidomimetics with antibacterial properties. electronicsandbooks.com

Formation of Disulfide Linkages in Valine Derivatives

The compound "Valine, 3,3'-dithiobis[N-acetyl-" is structurally a disulfide dimer of N-acetylpenicillamine. Penicillamine is analogous to valine but contains a thiol (-SH) group at the beta-carbon, which is essential for forming the disulfide bond. nih.gov Disulfide bonds are critical for the structural integrity of many proteins and peptides. wikipedia.orgrsc.org The formation of this linkage is typically achieved through the oxidation of two thiol groups.

Oxidative Coupling Reactions

The oxidation of thiols to disulfides is a fundamental transformation in organic and biological chemistry. biolmolchem.comyoutube.com This reaction can be accomplished using a variety of oxidizing agents. chemrxiv.org Air oxidation, often catalyzed by metal ions, is a simple method, though it can be slow. biolmolchem.com A more controlled and rapid method involves using iodine, which efficiently oxidizes thiols to form a disulfide bond. nih.gov For instance, in peptide synthesis, a 10 mM iodine solution can be used to form a disulfide bridge between two cysteine residues. nih.gov Other reagents like dimethyl sulfoxide (B87167) (DMSO) are also effective. It is crucial to control the oxidation to prevent the over-oxidation of thiols to sulfonic acids. biolmolchem.com The disulfide bond itself is a degradation product of S-nitroso-N-acetylpenicillamine (SNAP), where the release of nitric oxide (NO) leads to the formation of the N-acetylpenicillamine disulfide. nih.govscbt.com

Table 2: Common Oxidizing Agents for Thiol to Disulfide Conversion

Oxidizing Agent Conditions Application Context Reference
Air (O₂) Metal catalyst, neutral to alkaline pH General oxidation, can be slow biolmolchem.com
Iodine (I₂) Acetonitrile/Water/TFA Peptide disulfide bond formation nih.gov
Dimethyl Sulfoxide (DMSO) Acid catalyst Intramolecular disulfide bonds in peptides N/A
SO₂F₂ (Sulfuryl fluoride) Weak base "Redox-Click" chemistry for various disulfides chemrxiv.org

Mechanisms of Thiol-Disulfide Exchange

Thiol-disulfide exchange is a key reaction for both the formation and rearrangement of disulfide bonds in proteins and peptides. wikipedia.orgnih.gov The mechanism involves the nucleophilic attack of a thiolate anion (RS⁻) on a sulfur atom of a disulfide bond (R'-S-S-R'). nih.gov This attack forms a transient trisulfide intermediate, which then resolves by breaking the original disulfide bond, releasing a new thiolate (R'S⁻) and forming a new disulfide bond (R-S-S-R'). rsc.org

This exchange reaction is reversible and is the principal mechanism by which disulfide bonds are rearranged in a protein, a process known as disulfide shuffling. wikipedia.org The reaction is generally faster under neutral to alkaline conditions where the concentration of the reactive thiolate anion is higher, though it can occur in strongly acidic media as well. nih.govnih.gov The process is crucial for achieving the correct, most stable disulfide pairing during protein folding and is catalyzed in vivo by enzymes like protein disulfide isomerase (PDI). nih.govumich.edu Studies have also explored the orthogonality between cysteine-cysteine and cysteine-penicillamine disulfide pairing, finding that the Cys-Pen disulfide bond can be formed selectively, which is a valuable tool for directing the folding of complex peptides. researchgate.net

Derivatization Strategies for Analytical and Research Applications

The chemical modification of "Valine, 3,3'-dithiobis[N-acetyl-" is crucial for many analytical techniques. Derivatization can increase the compound's volatility for gas chromatography (GC), introduce fluorescent or chromophoric tags for liquid chromatography (LC), and enable the development of specialized probes for protein studies.

Acylation Reactions (e.g., Trifluoroacetic Anhydride (TFAA), N-Acetyl-n-propyl (NAP))

Acylation modifies the carboxyl groups of N,N'-diacetyl-L-cystine to improve its analytical characteristics. One common method is the use of trifluoroacetic anhydride (TFAA), which reacts with the carboxylic acid groups to form volatile derivatives suitable for GC analysis. Another approach involves the formation of N-acetyl-n-propyl (NAP) esters, which also enhances volatility for GC applications. This process typically involves esterification of the carboxyl groups with n-propanol, followed by acylation. nih.gov

Silylation Reagents (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA))

Silylation is a widely used derivatization technique for GC analysis, where active hydrogens on polar functional groups are replaced with a silyl (B83357) group. sigmaaldrich.comnih.govweber.hu For N,N'-diacetyl-L-cystine, the carboxylic acid hydrogens are targeted. N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is a particularly effective reagent that converts the carboxylic acids into tert-butyldimethylsilyl (TBDMS) esters. sigmaaldrich.comresearchgate.net These TBDMS derivatives are more stable and less sensitive to moisture compared to other silylating agents, which is advantageous for analytical reproducibility. sigmaaldrich.com The derivatization process typically involves heating the sample with MTBSTFA in a suitable solvent. sigmaaldrich.com

Reactions with o-Phthalaldehyde (B127526) (OPA) and Chiral Thiols (e.g., N-acetyl-L-cysteine (NAC))

The reaction with o-phthalaldehyde (OPA) in the presence of a thiol is a highly sensitive method for detecting primary amines via fluorescence. However, in "Valine, 3,3'-dithiobis[N-acetyl-", the amino groups are already acetylated, meaning they will not react with OPA. This characteristic can be used to distinguish it from its precursor, L-cystine, which has free primary amino groups. When a primary amine reacts with OPA and a chiral thiol like N-acetyl-L-cysteine (NAC), it forms a fluorescent diastereomeric isoindole derivative. nih.gov This allows for the separation and quantification of enantiomers by techniques such as high-performance liquid chromatography (HPLC). nih.gov

Functional Group Chemoselectivity for Probe Development in Protein Engineering

The disulfide bond is a key functional group in "Valine, 3,3'-dithiobis[N-acetyl-" that allows for its use in developing chemical probes for protein engineering. researchgate.netnih.gov The chemoselective nature of thiol-disulfide exchange reactions enables the site-specific labeling of proteins. researchgate.net For instance, a cysteine residue on a protein can react with the disulfide bond of a probe molecule, forming a new disulfide linkage and attaching the probe to the protein. nih.gov The N-acetyl groups on the molecule can influence its solubility and the efficiency of this exchange. This strategy is valuable for introducing fluorescent tags, affinity labels, or other reporters onto proteins to study their structure, function, and interactions. nih.gov

Advanced Analytical and Spectroscopic Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for the analysis of amino acids and their derivatives. Due to their polar nature, these compounds often require specific chromatographic strategies to achieve adequate separation and detection. sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile compounds like Valine, 3,3'-dithiobis[N-acetyl-. The choice of HPLC mode is critical and depends on the physicochemical properties of the analyte and the sample matrix.

Cation exchange chromatography is a powerful technique for separating ionizable compounds. In this method, the stationary phase possesses a negative charge, and positively charged analytes in the mobile phase are retained. The separation of amino acids by ion-exchange chromatography (IEC) is a well-established method. 193.16.218 The elution of analytes is typically achieved by increasing the ionic strength or pH of the mobile phase. 193.16.218 For instance, a common approach involves using sodium or lithium buffers to elute the amino acids. 193.16.218 The separation can be sensitive to both pH and temperature, which can affect the elution time of specific amino acids like cystine. 193.16.218

Table 1: Typical Buffer Systems for Amino Acid Analysis by Cation Exchange Chromatography. 193.16.218

Buffer ComponentConcentrationpHEluted Amino Acids (Example)
Sodium Buffer 10.20 M2.95Aspartic acid, threonine, serine, glutamic acid, proline, glycine, alanine, cystine
Sodium Buffer 20.30 M3.50Aspartic acid, threonine, serine, glutamic acid, proline, cystine, glycine, alanine, valine

This table is illustrative and specific conditions may vary based on the exact method and instrument.

Reverse-phase chromatography (RPC) is a widely used HPLC mode where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar. scispace.com For polar compounds like amino acids, derivatization is often necessary to enhance retention and improve chromatographic performance. actascientific.comresearchgate.net Derivatization introduces a hydrophobic tag to the amino acid, making it more amenable to separation on a C18 column. mdpi.com Common derivatizing agents include o-phthaldialdehyde (OPA) and fluorenylmethyloxycarbonyl chloride (FMOC). researchgate.netaxionlabs.com The separation is typically achieved using a gradient of an organic solvent like acetonitrile (B52724) or methanol (B129727) in a buffered aqueous mobile phase. researchgate.netobrnutafaza.hr

Table 2: Example of a Reverse-Phase HPLC Method for Derivatized Amino Acids. axionlabs.com

ParameterCondition
Column Agilent Eclipse Plus C-18, 4.6mm x 50 mm, 1.8µm particles
Mobile Phase A 10 mM Na₂HPO₄ + 10 mM Na₂B₄O₇, pH 8.2
Mobile Phase B Methanol
Flow Rate 2.0 mL/min
Detection Diode Array (DAD): Signal 338 nm, Ref 390 nm

This table provides an example of a high-speed method for the analysis of derivatized amino acids.

Hydrophilic Interaction Liquid Chromatography (HILIC) has become an increasingly popular alternative for separating polar compounds. chromatographyonline.com In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of a non-polar organic solvent and a small amount of aqueous solvent. nih.gov This technique is well-suited for the analysis of underivatized amino acids and other polar metabolites. chromatographyonline.comnih.govnih.gov HILIC methods often provide good retention and selectivity for hydrophilic compounds that are poorly retained in reverse-phase chromatography. nih.gov The mobile phase typically consists of acetonitrile and an aqueous buffer, such as ammonium (B1175870) acetate (B1210297). nih.gov

Table 3: HILIC Method for the Simultaneous Determination of Amino Acids. nih.gov

ParameterCondition
Column Syncronis HILIC column (150 mm × 2.1 mm, 5 μm)
Column Temperature 35°C
Mobile Phase Acetonitrile/120 mM ammonium acetate (89:11, v/v)
Run Time 11.0 min

This method was developed for the analysis of several amino acids in human serum.

Ion-pair chromatography is a variation of reverse-phase chromatography that is used to enhance the retention of ionic and highly polar compounds. sigmaaldrich.com This technique involves adding an ion-pairing reagent to the mobile phase. sigmaaldrich.comnih.gov The ion-pairing reagent forms a neutral complex with the charged analyte, increasing its hydrophobicity and retention on the non-polar stationary phase. nih.gov For the analysis of negatively charged analytes, a cationic ion-pairing reagent like tributylamine (B1682462) is often used. nih.gov Conversely, for positively charged analytes, an anionic ion-pairing reagent such as an alkyl sulfonate can be employed. sigmaaldrich.com It is important to use volatile ion-pairing reagents like formic acid or triethylamine (B128534) when interfacing with mass spectrometry, as non-volatile reagents can contaminate the ion source. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds. However, the polar nature of amino acids makes them non-volatile, necessitating a derivatization step prior to GC analysis. sigmaaldrich.com Derivatization replaces the active hydrogens on the functional groups of the amino acids with nonpolar moieties, thereby increasing their volatility. sigmaaldrich.com

A common derivatization technique is silylation, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). sigmaaldrich.com This reagent forms tert-butyl dimethylsilyl (TBDMS) derivatives of the amino acids. The resulting derivatives are more volatile and stable for GC analysis. sigmaaldrich.com The mass spectra of these derivatives exhibit characteristic fragmentation patterns that aid in their identification. sigmaaldrich.com For example, TBDMS derivatives often show fragments corresponding to the loss of a methyl group (M-15), a tert-butyl group (M-57), and other characteristic ions. sigmaaldrich.com

Table 4: Experimental Conditions for GC-MS Analysis of Derivatized Amino Acids. sigmaaldrich.com

StepProcedure
Sample Preparation A 50 μL aliquot of an L-amino acid solution is dried.
Derivatization 100 μL of neat MTBSTFA and 100 μL of acetonitrile are added and heated at 100 °C for 4 hours.
Neutralization The sample is neutralized with sodium bicarbonate.
GC-MS Analysis Analysis is performed on a capillary column (e.g., SLB™-5ms).

This table outlines a typical derivatization and analysis procedure for amino acids using GC-MS.

Spectroscopic Approaches for Structural Elucidation and Quantitative Analysis

Spectroscopic techniques are indispensable for confirming the chemical structure of "Valine, 3,3'-dithiobis[N-acetyl-]" and for its quantitative analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules. ¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within the molecule.

Proton Type Expected Chemical Shift (ppm) (approximate) Expected Multiplicity
N-acetyl (CH₃)~2.0Singlet
Valine (CH)VariesMultiplet
Valine (CH₃)~0.9-1.2Doublet
Alpha-proton (CH)~4.0-4.5Multiplet

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a technique that detects species with unpaired electrons. nih.gov "Valine, 3,3'-dithiobis[N-acetyl-]" in its ground state is a diamagnetic molecule and would not produce an ESR signal. However, ESR can be a valuable tool for studying free radicals that may be formed from this compound under certain conditions, such as upon exposure to ionizing radiation. documentsdelivered.comsemanticscholar.org

For example, studies on N-acetyl-DL-valine have shown that X-irradiation can lead to the formation of stable free radicals. documentsdelivered.com Similarly, if "Valine, 3,3'-dithiobis[N-acetyl-]" were to be irradiated, the disulfide bond could be a potential site for radical formation. The resulting ESR spectrum would provide information about the structure and environment of the radical species.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. This technique can be used for the quantitative analysis of "Valine, 3,3'-dithiobis[N-acetyl-]" and to gain some structural information. The disulfide bond (-S-S-) in the molecule is a chromophore that absorbs UV radiation. Typically, aliphatic disulfides show a weak absorption band around 250 nm. The N-acetyl group also contributes to the UV absorption profile. The exact position and intensity of the absorption maximum (λmax) would need to be determined experimentally. A standard calibration curve of absorbance versus concentration could then be used for quantitative measurements.

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like "Valine, 3,3'-dithiobis[N-acetyl-]". In ESI-MS, the compound would be expected to be observed as protonated molecules [M+H]⁺ or as adducts with other cations (e.g., [M+Na]⁺).

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. researchgate.net This is a highly sensitive and selective method for the quantification of compounds in complex matrices. lcms.czsciex.com An LC-MS/MS method for "Valine, 3,3'-dithiobis[N-acetyl-]" would involve its separation on an LC column followed by its detection in the mass spectrometer. In the MS/MS mode, the parent ion corresponding to the compound would be selected and fragmented to produce characteristic product ions. These specific transitions (parent ion → product ion) can be used for highly selective and sensitive quantification through Multiple Reaction Monitoring (MRM). sciex.com While specific fragmentation patterns for "Valine, 3,3'-dithiobis[N-acetyl-]" are not documented, cleavage of the disulfide bond and losses of the acetyl and carboxyl groups would be expected fragmentation pathways.

Technique Information Obtained
ESI-MS Molecular weight determination.
LC-MS/MS Sensitive and selective quantification, structural information from fragmentation patterns.

Assessment of Sulfhydryl and Disulfide Content

The defining feature of this compound is its disulfide bridge. Analytical methods are employed to quantify both the intact disulfide and any free sulfhydryl (thiol) groups that may be present as impurities or degradation products.

Ellman's reagent, or DTNB, is a water-soluble chemical used for the colorimetric quantification of free sulfhydryl groups in a sample. researchgate.net The assay itself does not directly measure the disulfide bond in "Valine, 3,3'-dithiobis[N-acetyl-". Instead, it quantifies the concentration of its reduced monomer, N-acetylvaline thiol.

The process involves two key stages:

Reduction of the Disulfide Bond: Before analysis, the sample containing "Valine, 3,3'-dithiobis[N-acetyl-" must be treated with a reducing agent, such as dithiothreitol (B142953) (DTT), to quantitatively break the disulfide bond. This reaction yields two molecules of N-acetylvaline thiol for each molecule of the parent disulfide compound.

Quantification with DTNB: The resulting solution, now containing free thiol groups, is mixed with DTNB at a slightly alkaline pH (typically pH 8.0). capes.gov.br The thiol group reacts with DTNB, cleaving its disulfide bond and releasing one molecule of the yellow-colored 2-nitro-5-thiobenzoate (TNB²⁻) anion per mole of thiol. researchgate.netresearchgate.net This colored product is measured spectrophotometrically by its strong absorbance at 412 nm. researchgate.net The concentration of the original disulfide can be calculated based on the measured thiol concentration, using a standard curve prepared with a known thiol like cysteine or by applying the Beer-Lambert law with the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹ at pH 8.0). researchgate.net

Table 1: Example Protocol for Quantifying Total Thiol Content after Reduction

StepComponentVolume/ConcentrationPurpose
1Reduced Sample SolutionVariableThe solution containing N-acetylvaline thiol after reduction.
2Reaction Buffer (e.g., 0.1 M Phosphate, pH 8.0)To 2.5 mLProvides optimal pH for the reaction. nih.gov
3Ellman's Reagent Solution (e.g., 4 mg/mL)50 µLReacts with free thiols to produce a colored product. researchgate.netnih.gov
4Incubation15 minutes at room temperatureAllows the color-developing reaction to complete. capes.gov.br
5MeasurementRead absorbance at 412 nmQuantifies the amount of TNB²⁻ formed, which is stoichiometric to the thiol concentration. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying both the intact disulfide "Valine, 3,3'-dithiobis[N-acetyl-" and its reduced thiol form, N-acetylvaline, within the same sample. This allows for a direct assessment of purity and the extent of any reduction or degradation.

A common approach is Reversed-Phase HPLC (RP-HPLC), which separates compounds based on their hydrophobicity. nih.gov The disulfide dimer is typically more hydrophobic than its corresponding thiol monomer and will therefore have a longer retention time on a C18 column.

To enhance detection sensitivity, especially for low concentrations, pre-column derivatization can be used. Thiol-specific fluorescent reagents, such as ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (B1228992) (SBD-F) or N-(1-pyrenyl)maleimide (NPM), react with the free sulfhydryl group of the monomer to create a highly fluorescent adduct, enabling precise quantification with a fluorescence detector. nih.govnih.gov The disulfide form does not react and can be quantified separately by UV detection. This dual-detection approach provides a comprehensive profile of both species in a single chromatographic run.

Table 2: Typical Parameters for RP-HPLC Analysis

ParameterSpecificationPurpose
Column C18 (e.g., 4.6 x 250 mm, 5 µm)Stationary phase for separating analytes based on polarity.
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% Trifluoroacetic Acid)Elutes compounds from the column; TFA improves peak shape.
Flow Rate 1.0 mL/minControls the speed of separation and retention times.
Detection UV Detector (e.g., at 210 nm) and/or Fluorescence Detector (post-derivatization)UV detects the peptide bonds; Fluorescence detects specific thiol adducts.
Temperature Ambient or controlled (e.g., 30 °C)Ensures reproducible retention times.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a purified sample of "Valine, 3,3'-dithiobis[N-acetyl-". The experimentally determined percentages are compared against the theoretical values calculated from its molecular formula, C₁₄H₂₄N₂O₆S₂. A close match between the experimental and theoretical values serves as a crucial verification of the compound's elemental composition and purity.

The theoretical composition is calculated based on the atomic weights of the constituent elements and the molecular weight of the compound (380.49 g/mol ). Any significant deviation between the found and calculated values could indicate the presence of impurities, residual solvent, or an incorrect molecular structure.

Table 4: Elemental Composition of Valine, 3,3'-dithiobis[N-acetyl- (C₁₄H₂₄N₂O₆S₂)

ElementSymbolTheoretical %Experimental % (Hypothetical)
CarbonC44.19%44.25%
HydrogenH6.36%6.31%
NitrogenN7.36%7.39%
SulfurS16.85%16.78%
OxygenO25.23%(Typically determined by difference)

Biochemical Pathways and Metabolic Interconnections

Valine Catabolism and its Intermediates: Conversion to Propionyl-CoA

The breakdown of the branched-chain amino acid (BCAA) valine is a crucial catabolic pathway that ultimately feeds into the central energy metabolism of the cell. This multi-step process culminates in the production of propionyl-CoA, a key intermediate that can be further metabolized. figshare.comnih.gov The catabolism of valine, along with the other BCAAs, leucine (B10760876) and isoleucine, is a significant source of carbon for the tricarboxylic acid (TCA) cycle. biorxiv.org

The initial steps of BCAA catabolism are shared among valine, leucine, and isoleucine. This involves a transamination reaction catalyzed by branched-chain aminotransferases (BCATs) to form the corresponding branched-chain α-keto acids (BCKAs). frontiersin.orgnih.gov Specifically, valine is converted to α-ketoisovalerate (KIV). frontiersin.org This is followed by an irreversible oxidative decarboxylation step catalyzed by the branched-chain α-ketoacid dehydrogenase (BCKDH) complex, which converts the BCKAs into their respective acyl-CoA derivatives. frontiersin.orgnih.govnih.gov The BCKDH complex is a critical regulatory point in BCAA catabolism. frontiersin.orgnih.gov In the case of valine, KIV is converted to isobutyryl-CoA. frontiersin.org

The subsequent unique steps of valine catabolism involve a series of enzymatic reactions that ultimately yield propionyl-CoA. figshare.comnih.gov This process includes the formation of intermediates such as methacrylyl-CoA and 3-hydroxyisobutyryl-CoA. researchgate.netnih.gov

Role of 3-Hydroxyisobutyrate (B1249102) (3-HIB) in Valine Metabolism

A key intermediate in the valine catabolic pathway is 3-hydroxyisobutyrate (3-HIB). nih.govuib.noresearchgate.net This metabolite is formed from the hydration of methacrylyl-CoA to 3-hydroxyisobutyryl-CoA, a reaction that can occur both non-enzymatically and enzymatically. nih.gov The subsequent hydrolysis of 3-hydroxyisobutyryl-CoA by the enzyme 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) releases 3-HIB. nih.govresearchgate.netwikipedia.org

Recent research has highlighted the significance of 3-HIB beyond its role as a simple metabolic intermediate. Studies have shown that 3-HIB is associated with insulin (B600854) resistance and type 2 diabetes. nih.govuib.noresearchgate.netuib.no It has been implicated in regulating hepatic lipid accumulation and fatty acid metabolism. nih.govresearchgate.netuib.no For instance, supplementation of hepatocytes with 3-HIB has been shown to lower the expression of HIBCH and decrease fatty acid uptake, while increasing cellular respiration and the production of reactive oxygen species. nih.govuib.no Furthermore, 3-HIB has been found to promote lipid metabolism and cell proliferation in certain cell types. frontiersin.org

Enzymatic Regulation of Valine Catabolism (e.g., 3-Hydroxyisobutyryl-CoA Hydrolase (HIBCH), 3-HIB Dehydrogenase (HIBADH))

The flow through the valine catabolic pathway is tightly controlled by the activity of several key enzymes.

3-Hydroxyisobutyryl-CoA Hydrolase (HIBCH): This mitochondrial enzyme plays a pivotal role by catalyzing the conversion of 3-hydroxyisobutyryl-CoA to 3-hydroxyisobutyrate. nih.govresearchgate.netwikipedia.org The activity of HIBCH is crucial for the progression of valine degradation. nih.gov Deficiency in HIBCH can lead to a rare inborn error of valine metabolism, characterized by the accumulation of upstream metabolites. researchgate.net HIBCH is expressed in multiple tissues, with the highest levels found in the liver and kidney. nih.gov

3-Hydroxyisobutyrate Dehydrogenase (HIBADH): Following its formation, 3-hydroxyisobutyrate is oxidized to methylmalonate semialdehyde by the enzyme 3-hydroxyisobutyrate dehydrogenase (HIBADH). nih.govwikipedia.org This is a reversible, NAD+-dependent reaction that occurs in the mitochondria. wikipedia.org HIBADH deficiency is another rare inborn error of metabolism that disrupts the valine degradation pathway, leading to the accumulation of 3-hydroxyisobutyric acid. nih.govresearchgate.netresearchgate.net

The coordinated action of these and other enzymes ensures the efficient catabolism of valine and the appropriate channeling of its metabolic intermediates.

Branched-Chain Amino Acid Oxidation and Acyl-CoA Dehydrogenases

The oxidation of branched-chain amino acids is a vital process for energy production. The acyl-CoA intermediates generated during BCAA catabolism, such as isobutyryl-CoA from valine, undergo further oxidation. This process involves a family of enzymes known as acyl-CoA dehydrogenases. frontiersin.org These enzymes are crucial for the dehydrogenation of acyl-CoA esters, a key step in both fatty acid and amino acid catabolism.

The BCKDH complex is the rate-limiting enzyme in the BCAA oxidative pathway. nih.gov This multi-enzyme complex is located on the inner mitochondrial membrane and its activity is tightly regulated. nih.govnih.gov The products of the BCKDH-catalyzed reaction, the branched-chain acyl-CoAs, are trapped within the mitochondria for further oxidation. nih.govnih.gov The complete oxidation of BCAAs generates acetyl-CoA and/or succinyl-CoA, which then enter the TCA cycle. biorxiv.orgtandfonline.com Valine catabolism specifically yields propionyl-CoA, which is then converted to succinyl-CoA. figshare.com

N-Acetylation in Amino Acid and Protein Metabolism

N-Terminal Acetylation of Proteins by N-Acetyltransferases

N-terminal acetylation is one of the most common protein modifications in eukaryotes, affecting a vast number of proteins. nih.govoup.combohrium.com This process involves the transfer of an acetyl group from acetyl-CoA to the α-amino group of the N-terminal amino acid of a protein. wikipedia.org This reaction is catalyzed by a family of enzymes called N-terminal acetyltransferases (NATs). nih.govoup.comwikipedia.org

N-terminal acetylation is largely considered an irreversible modification that occurs both co-translationally, while the protein is being synthesized on the ribosome, and post-translationally. nih.govoup.comnih.gov This modification alters the chemical properties of the N-terminus, neutralizing its positive charge and increasing its hydrophobicity. nih.govwikipedia.org

There are several different types of NATs in humans, each with distinct substrate specificities. wikipedia.orgnih.gov For example, NatA acetylates proteins with small N-terminal residues like serine, alanine, and valine after the initiator methionine has been removed. nih.gov The functional consequences of N-terminal acetylation are diverse and protein-specific, influencing protein stability, protein-protein interactions, subcellular localization, and protein degradation. oup.combohrium.com

Enzymatic Hydrolysis of N-Acetyl Amino Acids by N-Acylpeptide Hydrolases

N-acylpeptide hydrolases (APH) are a class of serine peptidases that play a crucial role in the catabolism of N-terminally acetylated proteins and peptides. cornell.edu These enzymes catalyze the removal of an N-acetylated amino acid from the N-terminus of a peptide, yielding a free N-acetyl-amino acid and a peptide that is shorter by one residue. plos.org This function is vital, as N-terminal acetylation is a common post-translational modification in eukaryotic cells, serving to protect proteins from degradation. cornell.edu

The compound "Valine, 3,3'-dithiobis[N-acetyl-]" possesses two N-acetyl-valine groups. Following the reduction of its central disulfide bond (a process discussed in section 4.3), the resulting N-acetylated molecules would become potential substrates for APH. The enzyme would cleave the N-acetyl-valine residue, releasing it for further breakdown. cornell.edunih.gov APH has a preference for substrates with small N-terminal residues, such as alanine, methionine, and serine, but can also act on valine. nih.govresearchgate.net The catabolism is often a two-step process where APH first releases the N-acetylated amino acid, which is then deacetylated by an aminoacylase (B1246476) (like ACY1) to yield a free amino acid for protein synthesis or other metabolic uses. cornell.edu

Table 1: Substrate Specificity of N-Acylpeptide Hydrolase (APH)

Substrate Type Example Enzyme Action Reference
N-acetylated peptides Peptides with N-terminal Ac-Ala, Ac-Met, Ac-Ser Preferential cleavage of the N-acetylated residue researchgate.net
N-protected peptides N-acetyl-leucine-para-nitroanilide Hydrolysis of the peptide bond plos.orgnih.gov
Small N-terminal residues N-acetyl-alanine Cleavage of the N-acetylated amino acid nih.gov

Influence on Protein Stability and Function

Disulfide bonds are covalent linkages between two cysteine residues that are fundamental to the structural integrity and function of many proteins, especially those secreted or located on the cell surface. metwarebio.comrsc.org These bonds act as molecular staples, significantly contributing to the stability of a protein's tertiary and quaternary structure by cross-linking the polypeptide chain. metwarebio.comrsc.org This stabilization helps proteins maintain their correct three-dimensional shape in the often harsh extracellular environment. rsc.org

The influence of a disulfide bond on protein stability is, however, context-dependent. nih.gov While they generally increase thermodynamic stability by decreasing the entropy of the unfolded state, the introduction of an artificial disulfide bond can sometimes lead to destabilization. nih.gov The effect hinges on factors like the size of the loop created by the cross-link and the flexibility of the surrounding protein structure. nih.gov

A small, exogenous molecule like "Valine, 3,3'-dithiobis[N-acetyl-]" could potentially influence protein stability and function through several mechanisms:

Disulfide Exchange: It could participate in thiol-disulfide exchange reactions with cysteine residues in proteins, potentially disrupting native disulfide bonds or forming new, non-native ones. This could alter a protein's conformation and, consequently, its biological activity. metwarebio.com

Structural Disruption: If the molecule intercalates into a protein's structure, it could disrupt the precise packing of amino acid residues, thereby affecting its stability and function.

The functional consequences are significant, as correct disulfide bonding is critical for the activity of enzymes, where it can influence substrate binding, and for receptors, where it can affect ligand binding and signal transduction. metwarebio.com Incorrect disulfide bond formation is also linked to protein misfolding and aggregation in several neurodegenerative diseases. metwarebio.com

Table 2: Effects of Disulfide Bonds on Protein Properties

Property Effect of Disulfide Bond Underlying Mechanism Reference
Structural Stability Generally increases stability of tertiary and quaternary structures. Covalent cross-linking reduces the entropy of the unfolded state. metwarebio.comnih.gov
Mechanical Stability Context-dependent; can increase or decrease unfolding forces. Alters the mechanical unfolding pathway. nih.gov
Folding Kinetics Can accelerate or decelerate folding rates. Depends on whether the bond stabilizes a key folding intermediate. rsc.org
Protein Function Can modulate activity. Affects substrate/ligand binding sites and signal transduction. metwarebio.com

Disulfide Bond Formation and Reduction in Biological Systems

The disulfide bond is the defining chemical feature of "Valine, 3,3'-dithiobis[N-acetyl-]". Its fate within a biological system is governed by a dynamic interplay of thiol-disulfide exchange reactions, which are central to cellular redox homeostasis and signaling. nih.gov

Biochemical Mechanisms of Sulfhydryl-Disulfide Exchange

Sulfhydryl-disulfide exchange is a chemical reaction in which a thiolate anion (RS⁻) from a thiol-containing molecule attacks one of the sulfur atoms of a disulfide bond (R'-S-S-R''). This process proceeds via an S_N2-like mechanism, resulting in the formation of a new disulfide bond and a new thiol. nih.govlibretexts.org These reactions are crucial for the proper folding of proteins, the regulation of enzyme activity, and signal transduction. nih.gov

The disulfide bond in "Valine, 3,3'-dithiobis[N-acetyl-]" makes it a prime candidate for participation in such exchange reactions. In the cellular environment, it can react with endogenous thiols like glutathione (B108866) (GSH), which is present in high concentrations. libretexts.org This reaction would lead to the cleavage of the parent molecule and the formation of a mixed disulfide between the compound and glutathione. This process is often the first step in the metabolism and clearance of exogenous disulfide-containing compounds. The reaction can be catalyzed by enzymes such as those in the protein disulfide isomerase (PDI) family, which facilitate the formation, reduction, and isomerization of disulfide bonds. lsuhsc.eduacs.org

Table 3: Key Mechanisms and Enzymes in Disulfide Exchange

Mechanism/Enzyme Description Biological Role Reference
Dithiol-disulfide exchange A thiol attacks a disulfide bond, forming a new disulfide and a new thiol. Protein folding, regulation of protein function. lsuhsc.edu
Protein Disulfide Isomerase (PDI) An oxidoreductase enzyme family that catalyzes the formation and breakage of disulfide bonds. Facilitates correct protein folding in the endoplasmic reticulum. acs.org
Glutathione (GSH) A major intracellular thiol that reduces disulfide bonds in proteins and other molecules. Maintains a reducing intracellular environment. libretexts.org

Role of Thioredoxin Reductase and Related Enzymes in Extracellular Redox Modulation

The thioredoxin (Trx) system, composed of thioredoxin, thioredoxin reductase (TrxR), and the reducing co-factor NADPH, is a primary cellular mechanism for maintaining redox balance. nih.govahajournals.org Thioredoxin reductase is a flavoenzyme that catalyzes the NADPH-dependent reduction of the oxidized disulfide in thioredoxin. nih.gov The reduced thioredoxin can then, in turn, reduce disulfide bonds in other proteins and molecules, thereby regulating their function and protecting against oxidative stress. ahajournals.orgnih.gov

Thioredoxin reductase is a key enzyme responsible for the reduction of disulfide bonds in a wide range of substrates. youtube.com Upon entering a cell, the disulfide bond of "Valine, 3,3'-dithiobis[N-acetyl-]" would be a target for reduction by the thioredoxin system. TrxR would reduce thioredoxin, which would then directly reduce the disulfide bridge of the valine derivative. This cleavage would yield two separate thiol-containing molecules, initiating the metabolic breakdown of the compound. This system is critical for redox signaling and defense against oxidative damage. nih.govelsevierpure.com

Conjugation Reactions and Xenobiotic Metabolism

Xenobiotics, foreign chemical substances not normally found in the body, are eliminated through a two-phase metabolic process primarily occurring in the liver. mhmedical.com "Valine, 3,3'-dithiobis[N-acetyl-]", as a synthetic compound, is classified as a xenobiotic and is subject to this detoxification pathway.

Phase I Metabolism: This phase involves reactions such as oxidation, reduction, and hydrolysis, which introduce or expose functional groups on the xenobiotic. youtube.com These reactions, often catalyzed by cytochrome P450 enzymes, generally make the molecule more reactive and prepare it for Phase II. mhmedical.com For "Valine, 3,3'-dithiobis[N-acetyl-]", the key initial step is the reduction of its disulfide bond, as described in section 4.3. This reductive cleavage can be considered a Phase I reaction, as it breaks down the molecule into smaller, more polar thiol-containing fragments.

Phase II Metabolism: In this phase, the modified xenobiotic is conjugated with an endogenous molecule, such as glucuronic acid, sulfate, or glutathione. nih.gov This conjugation dramatically increases the molecule's water solubility, facilitating its excretion from the body in urine or bile. youtube.com The thiol groups generated from the reduction of "Valine, 3,3'-dithiobis[N-acetyl-]" are highly susceptible to conjugation with glutathione, a reaction catalyzed by glutathione S-transferases (GSTs). nih.gov

Following these initial steps, the N-acetyl-valine components would be further metabolized. The N-acetyl group can be removed by N-acylpeptide hydrolases (see section 4.2.2), and the resulting valine, an essential amino acid, would enter its natural catabolic pathway, eventually being broken down into intermediates like propionyl-CoA and succinyl-CoA, which can enter the citric acid cycle. wikilectures.euresearchgate.net

Table 4: List of Compounds Mentioned | Compound Name | | :--- | | Valine, 3,3'-dithiobis[N-acetyl- | | N-acetyl-valine | | N-acetyl-alanine | | N-acetyl-methionine | | N-acetyl-serine | | N-acetyl-leucine-para-nitroanilide | | Glutathione (GSH) | | Glutathione disulfide (GSSG) | | NADPH | | Propionyl-CoA | | Succinyl-CoA | | Cysteine | | Valine | | Alanine | | Methionine | | Serine | | Leucine | Leucine |

Computational and Theoretical Studies

Molecular Modeling and Dynamics Simulations

Molecular dynamics (MD) simulations are instrumental in exploring the conformational landscape and dynamic behavior of molecules like Valine, 3,3'-dithiobis[N-acetyl-]. These simulations model the movement of atoms over time, providing a detailed view of molecular flexibility and intermolecular interactions. By simulating the molecule in different environments, such as in aqueous solution or in the presence of a lipid bilayer, researchers can predict its preferred conformations and how it might interact with biological systems.

Key parameters often analyzed in MD simulations include root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and the radius of gyration (Rg) to understand the molecule's compactness.

Density Functional Theory (DFT) Calculations for Structural Characterization

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. For Valine, 3,3'-dithiobis[N-acetyl-], DFT calculations can provide highly accurate predictions of its geometric parameters, such as bond lengths, bond angles, and dihedral angles. iaea.orgorientjchem.org These theoretical values can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. dergipark.org.tr

Beyond structural prediction, DFT is used to calculate various electronic properties. The distribution of electron density, for example, can be visualized to identify electron-rich and electron-deficient regions of the molecule. This is critical for understanding its reactivity and potential for non-covalent interactions. Molecular electrostatic potential (MEP) maps, derived from DFT calculations, highlight the regions susceptible to electrophilic or nucleophilic attack. orientjchem.org

Furthermore, DFT can be employed to calculate vibrational frequencies, which correspond to the infrared (IR) and Raman spectra of the molecule. orientjchem.orgdntb.gov.ua By comparing the calculated spectra with experimental ones, researchers can confirm the molecular structure and assign specific vibrational modes to different functional groups within Valine, 3,3'-dithiobis[N-acetyl-]. orientjchem.org

Computational Protein Sequence Analysis

While computational protein sequence analysis does not directly analyze the small molecule Valine, 3,3'-dithiobis[N-acetyl-], it is a crucial step in identifying potential protein targets with which this compound might interact. By analyzing the amino acid sequences of proteins, researchers can predict structural motifs, post-translational modification sites, and conserved domains that may be relevant for binding.

For instance, if Valine, 3,3'-dithiobis[N-acetyl-] is hypothesized to interact with a specific family of enzymes, sequence alignment and phylogenetic analysis can identify conserved residues within the active site across different species. This information is invaluable for designing targeted mutagenesis studies to probe the interaction experimentally.

Prediction of Protein-Protein Interaction Sites

The prediction of protein-protein interaction (PPI) sites is a field of computational biology that aims to identify the specific regions on a protein's surface that are involved in forming complexes with other proteins. nih.govresearchgate.netnih.gov Although focused on protein-protein interactions, the methodologies used can be adapted to predict the binding sites for small molecules like Valine, 3,3'-dithiobis[N-acetyl-].

These prediction algorithms often use a combination of sequence and structural information. They may analyze features such as surface hydrophobicity, electrostatic potential, and residue conservation to score the likelihood of a particular surface patch being an interaction site. By treating Valine, 3,3'-dithiobis[N-acetyl-] as a probe, these methods can help to identify potential binding pockets on a target protein. This approach can narrow down the search space for more computationally intensive docking studies.

In Silico Studies on Ligand-Enzyme Interactions

In silico docking and molecular dynamics simulations are powerful techniques to study the interaction between a ligand, such as Valine, 3,3'-dithiobis[N-acetyl-], and an enzyme. mdpi.comscience.gov Docking algorithms predict the preferred binding orientation and affinity of the ligand within the enzyme's active site. nih.gov This is achieved by sampling a large number of possible conformations and scoring them based on a force field that approximates the binding energy.

Research Applications and Methodological Development

Development of Derivatizing Reagents for Amino Acid Analysis

The precise analysis of amino acids is fundamental in various fields, from clinical diagnostics to food science. A significant area of research has been the development of novel derivatizing reagents to enhance the detection and quantification of amino acids using techniques like high-performance liquid chromatography (HPLC). These reagents modify the amino acids, often by attaching a chromophore or fluorophore, to improve their separation and detection sensitivity.

While a variety of derivatizing reagents are commercially available and widely used, the specific application of Valine, 3,3'-dithiobis[N-acetyl-] in this context is not extensively documented in publicly available literature. The development of chiral derivatizing reagents is particularly crucial for the separation of D- and L-amino acid enantiomers, which can have vastly different biological activities. Reagents such as Marfey's reagent (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide) and its analogues are well-established for this purpose. The unique structural features of Valine, 3,3'-dithiobis[N-acetyl-], with its disulfide bond and acetylated valine moieties, could theoretically offer potential as a chiral derivatizing agent, but further research is needed to explore this possibility.

Investigation of Enzyme Substrate Specificity and Catalytic Mechanisms

Understanding the specificity of enzymes for their substrates is a cornerstone of biochemistry. Modified amino acid derivatives are often synthesized to probe the active sites of enzymes and elucidate their catalytic mechanisms.

Assays for Enzymatic Activity (e.g., Histone Deacetylases, Hydantoinase)

Valine, 3,3'-dithiobis[N-acetyl-] could potentially serve as a substrate or inhibitor in assays for various enzymes. For instance, histone deacetylases (HDACs) are a class of enzymes that play a crucial role in gene regulation by removing acetyl groups from histones. The N-acetyl groups in the subject compound make it a theoretical candidate for studying HDAC activity, although specific studies employing this compound are not readily found.

Similarly, hydantoinases are enzymes involved in the hydrolysis of hydantoin derivatives to N-carbamoyl-D-amino acids, a key step in the production of optically pure D-amino acids. The investigation of novel substrates is essential for characterizing new hydantoinases and optimizing their industrial applications.

Studies of D-Amino Acid Production

The production of D-amino acids is of significant industrial importance, particularly for the synthesis of pharmaceuticals and agrochemicals. Enzymatic methods, often involving hydantoinases and carbamoylases, are increasingly preferred over chemical synthesis due to their high stereoselectivity and milder reaction conditions. Research in this area focuses on discovering and engineering enzymes with improved activity and substrate scope. The potential role of Valine, 3,3'-dithiobis[N-acetyl-] as a precursor or intermediate in novel enzymatic pathways for D-amino acid production remains an area for future exploration.

Studies on Amino Acid Transport and Cellular Uptake Mechanisms

The transport of amino acids across biological membranes is a vital process mediated by a diverse array of transport proteins. Understanding these mechanisms is crucial for fields ranging from drug delivery to metabolic engineering. Modified amino acids are valuable tools for studying the specificity and kinetics of these transporters. While extensive research has been conducted on the transport of natural amino acids like valine, specific studies investigating the cellular uptake of Valine, 3,3'-dithiobis[N-acetyl-] are not prominent in the current body of scientific literature. Such studies would be valuable in determining how the structural modifications, including the disulfide bridge and acetylation, influence its interaction with amino acid transporters.

Exploration of Biomolecular Interactions

The interaction of small molecules with proteins and other biomacromolecules is fundamental to virtually all biological processes. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and various biophysical assays are employed to characterize these interactions at the molecular level. The unique chemical structure of Valine, 3,3'-dithiobis[N-acetyl-] presents an interesting scaffold for designing molecules that could potentially interact with specific protein targets. However, detailed studies on the biomolecular interactions of this particular compound are not widely reported.

Following a comprehensive search for "Valine, 3,3'-dithiobis[N-acetyl-," it has been determined that there is no publicly available scientific literature or research data specifically pertaining to this compound and its role in the exploration of biomolecular interactions. The search results yielded information on the parent amino acid, Valine, its metabolites, and structurally related compounds like N-acetylcysteine, but not on the specific dithiobis derivative requested.

Due to the strict instruction to focus solely on "Valine, 3,3'-dithiobis[N-acetyl-" and the absence of any research findings on this particular molecule, it is not possible to generate the requested article, including detailed research findings and data tables on its use in exploring biomolecular interactions. Providing such an article would require fabricating data and findings, which is contrary to the principles of scientific accuracy. data and findings, which is contrary to the principles of scientific accuracy.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.